N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, and a benzodioxane moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in N,N-dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions may introduce new alkyl or aryl groups to the compound .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and enzyme inhibitory activities.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate enzymes, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s structure allows it to bind to specific DNA sequences, thereby regulating gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine apart is its unique combination of a quinazoline core and a benzodioxane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H17N3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C22H17N3O2/c1-2-6-15(7-3-1)21-24-18-9-5-4-8-17(18)22(25-21)23-16-10-11-19-20(14-16)27-13-12-26-19/h1-11,14H,12-13H2,(H,23,24,25) |
InChI Key |
ZCQWUHFADVCXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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